molecular formula C12H7FN2O B6366573 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1261998-60-0

3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6366573
CAS RN: 1261998-60-0
M. Wt: 214.19 g/mol
InChI Key: KNNRDCPSIOHUEG-UHFFFAOYSA-N
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Description

3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, also known as 5-CN-2-FPH, is an organic compound with a wide range of applications in scientific research. It is a member of the pyridine family, and consists of a phenyl ring attached to a pyridine ring containing a cyano and fluorine substituent. 5-CN-2-FPH has been found to be a useful reagent for organic synthesis, and has been used in a variety of research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-CN-2-FPH.

Scientific Research Applications

3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been found to be useful as a reagent for organic synthesis, and has been used in the synthesis of various heterocyclic compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. Additionally, 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been used in the synthesis of fluorescent dyes, and has been found to be effective in the detection of various biomolecules.

Mechanism of Action

The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the cyano and fluorine substituents on the phenyl ring are responsible for its reactivity. The cyano group is thought to act as an electron withdrawing group, and the fluorine atom is thought to act as an electron donating group. This combination of electron withdrawing and donating groups is believed to facilitate the reaction of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% are not well understood. However, it is believed that the cyano and fluorine substituents on the phenyl ring are responsible for its reactivity. These substituents are thought to interact with enzymes in the body, which may lead to changes in biochemical and physiological processes. Additionally, 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been found to be an effective inhibitor of certain enzymes, which may lead to changes in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. Additionally, it is a relatively stable compound, and is not prone to decomposition. However, 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is also known to be toxic and should be handled with care. Additionally, it is not soluble in water, and must be dissolved in an organic solvent such as methanol or ethanol before use.

Future Directions

There are several potential future directions for 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%. One potential direction is the development of new methods for synthesis of this compound. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%. Additionally, further research could be conducted on the potential applications of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in the development of new materials. Finally, further research could be conducted on the potential use of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in the detection of biomolecules.

Synthesis Methods

3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of 5-cyano-2-fluorophenylboronic acid with 2-hydroxy-3-methylpyridine in the presence of a palladium catalyst. This reaction is carried out in an inert atmosphere at a temperature of 80-100°C for several hours. Other methods of synthesis include the reaction of 5-cyano-2-fluorophenol with 2-hydroxy-3-methylpyridine in the presence of a palladium catalyst, and the reaction of 5-cyano-2-fluoro-3-methoxyphenylboronic acid with 2-hydroxy-3-methylpyridine in the presence of a palladium catalyst.

properties

IUPAC Name

4-fluoro-3-(2-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-11-4-3-8(7-14)6-10(11)9-2-1-5-15-12(9)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNRDCPSIOHUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682745
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine

CAS RN

1261998-60-0
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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